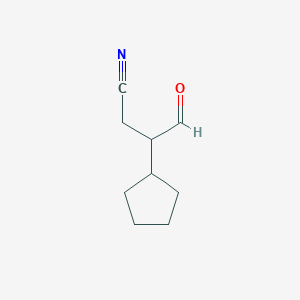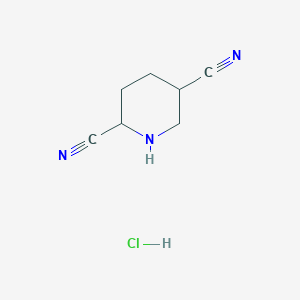![molecular formula C7H4F3N3O B1405834 6-(Trifluoromethyl)-[1,2]oxazolo[4,5-b]pyridin-3-amine CAS No. 1622069-57-1](/img/structure/B1405834.png)
6-(Trifluoromethyl)-[1,2]oxazolo[4,5-b]pyridin-3-amine
Vue d'ensemble
Description
6-(Trifluoromethyl)-[1,2]oxazolo[4,5-b]pyridin-3-amine is a chemical compound with the molecular formula C7H4F3N3O . It has an average mass of 203.121 Da and a monoisotopic mass of 203.030640 Da .
Molecular Structure Analysis
The molecular structure of 6-(Trifluoromethyl)-[1,2]oxazolo[4,5-b]pyridin-3-amine consists of a pyridine ring fused with an oxazole ring, with a trifluoromethyl group attached .Applications De Recherche Scientifique
1. Agrochemical and Pharmaceutical Industries
- Application : Trifluoromethylpyridines (TFMP), which include 6-(Trifluoromethyl)-[1,2]oxazolo[4,5-b]pyridin-3-amine, are used as a key structural motif in active agrochemical and pharmaceutical ingredients . They are used in the protection of crops from pests .
- Method : The major use of TFMP derivatives is in the protection of crops from pests . Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market .
- Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
2. Anti-Cancer Studies
- Application : 3-Trifluoromethyl-5,6-dihydro-[1,2,4]triazolo pyrazine derivatives, which can be synthesized from 6-(Trifluoromethyl)-[1,2]oxazolo[4,5-b]pyridin-3-amine, have shown promising anti-cancer properties .
- Method : The synthesis of these derivatives involves the treatment of 3-trifluoromethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-α]pyrazine hydrochloride with an array of isocyanates in the presence of triethylamine .
- Results : The resultant compounds were assessed for their antiproliferative action against two human colon cancer cell lines (HCT-116 and HT-29 colon cancer cell lines). The IC 50 range was estimated at 6.587 to 11.10 µM showing that compound RB7 had remarkable anticancer movement on HT-29 .
3. Energetic Compounds
- Application : N-oxide energetic compounds can be obtained from 6-(Trifluoromethyl)-[1,2]oxazolo[4,5-b]pyridin-3-amine .
- Method : The method involves introducing N-oxide groups onto 6-Trifluoromethyl-1,2,4,5-tetrazin-3-amine via four kind of oxidation systems .
- Results : These compounds were fully characterized by IR, NMR [ 1 H, 13 C { 1 H}], elemental analysis, differential scanning calorimetry (DSC), thermogravimetric analysis (TGA) and single-crystal X-ray diffraction .
4. Synthesis of Crop-Protection Products
- Application : Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), which is synthesized from 6-(Trifluoromethyl)-[1,2]oxazolo[4,5-b]pyridin-3-amine, is used as a chemical intermediate for the synthesis of several crop-protection products .
- Method : Various methods of synthesizing 2,3,5-DCTF have been reported .
- Results : 2,3,5-DCTF is in high demand for the production of crop-protection products .
5. Antimicrobial Activity
- Application : Urea and thiourea derivatives of 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine, which can be synthesized from 6-(Trifluoromethyl)-[1,2]oxazolo[4,5-b]pyridin-3-amine, have shown antimicrobial activity .
- Method : The synthesis of these derivatives involves the treatment of 3-trifluoromethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine with an array of isocyanates .
- Results : These compounds have shown promising results in antimicrobial studies .
6. Antiviral Potential
- Application : Triazole derivatives, which can be synthesized from 6-(Trifluoromethyl)-[1,2]oxazolo[4,5-b]pyridin-3-amine, have shown antiviral potential .
- Method : The synthesis of these derivatives involves the treatment of 3-trifluoromethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine with an array of isocyanates .
- Results : These compounds have shown promising results in antiviral studies .
7. Synthesis of Fluorinated Organic Chemicals
- Application : 6-(Trifluoromethyl)-[1,2]oxazolo[4,5-b]pyridin-3-amine is used in the synthesis of fluorinated organic chemicals, which have found applications in the agrochemical, pharmaceutical, and functional materials fields .
- Method : The synthesis involves the use of trifluoromethylpyridine (TFMP) derivatives, which include 6-(Trifluoromethyl)-[1,2]oxazolo[4,5-b]pyridin-3-amine .
- Results : More than 50% of the pesticides launched in the last two decades have been fluorinated . Around 40% of all fluorine-containing pesticides currently on the market contain a trifluoromethyl group .
8. Synthesis of Antiviral Compounds
- Application : 6-(Trifluoromethyl)-[1,2]oxazolo[4,5-b]pyridin-3-amine is used in the synthesis of condensed pyrimidines, which are key structural fragments of antiviral agents .
- Method : The synthesis involves the use of the Dimroth rearrangement .
- Results : The resultant compounds have shown promising results in antiviral studies .
9. Anti-Cancer Studies
- Application : 3-Trifluoromethyl-5,6-dihydro-[1,2,4]triazolo pyrazine derivatives, which can be synthesized from 6-(Trifluoromethyl)-[1,2]oxazolo[4,5-b]pyridin-3-amine, have shown promising anti-cancer properties .
- Method : The synthesis of these derivatives involves the treatment of 3-trifluoromethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride with an array of isocyanates .
- Results : These compounds have shown promising results in anti-cancer studies .
Propriétés
IUPAC Name |
6-(trifluoromethyl)-[1,2]oxazolo[4,5-b]pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3N3O/c8-7(9,10)3-1-4-5(12-2-3)6(11)13-14-4/h1-2H,(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVOQTUBCYZNLRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1ON=C2N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Trifluoromethyl)-[1,2]oxazolo[4,5-b]pyridin-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



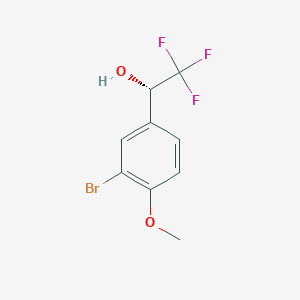
![Sodium 5-[2-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-3-carboxylate](/img/structure/B1405755.png)
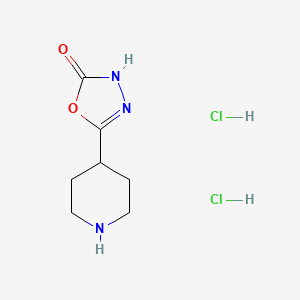
![5-(2-Ethoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]phenyl)-1-methyl-3-propyl-6,7-dihydro-1h-pyrazolo[4,3-d]pyrimidine citrate](/img/structure/B1405757.png)
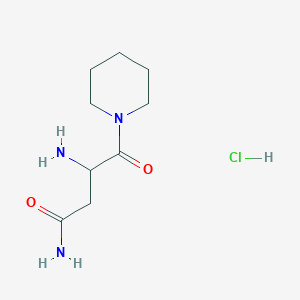
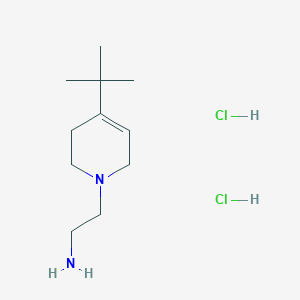
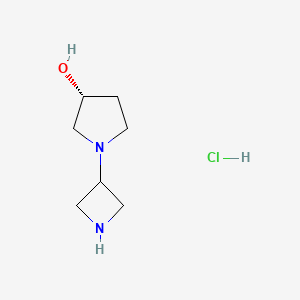
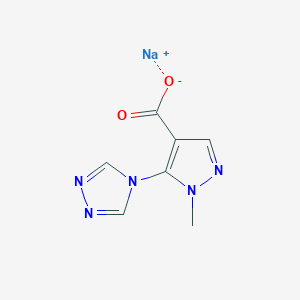
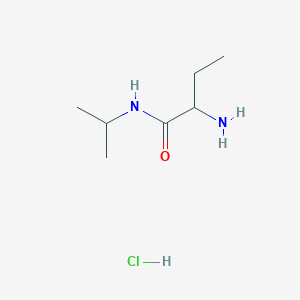
![3-[(2-piperidin-4-yl-1H-imidazol-1-yl)methyl]pyridine trihydrochloride](/img/structure/B1405769.png)
![2-[(2-piperidin-3-yl-1H-imidazol-1-yl)methyl]pyridine trihydrochloride](/img/structure/B1405770.png)
![[2-(1H-benzimidazol-1-yl)ethyl]methylamine hydrochloride](/img/structure/B1405771.png)
